molecular formula C14H16N4O2S B7120079 N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B7120079
M. Wt: 304.37 g/mol
InChI Key: XWADZTKWXVIIND-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(17-10-8-15-16-9-10)11-4-1-2-6-18(11)14(20)12-5-3-7-21-12/h3,5,7-9,11H,1-2,4,6H2,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWADZTKWXVIIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CNN=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the pyrazole, thiophene, and piperidine intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-pyrazol-4-yl)-1-(furan-2-carbonyl)piperidine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(1H-pyrazol-4-yl)-1-(benzoyl)piperidine-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-(1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of pharmaceuticals and advanced materials.

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